methyl N-[4-(fluorosulfonyl)phenyl]carbamate
Description
Methyl N-[4-(fluorosulfonyl)phenyl]carbamate is a carbamate derivative featuring a fluorosulfonyl (-SO₂F) substituent on the para-position of the phenyl ring. Its molecular formula is C₈H₇FNO₄S, with a molecular weight of 232.07 g/mol. The compound’s synthesis likely involves fluorosulfonation of a phenolic precursor followed by carbamate formation, as suggested by fluorosulfonyl-containing intermediates in building block catalogues .
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-fluorosulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTADJGCYQQZJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-[4-(fluorosulfonyl)phenyl]carbamate typically involves the reaction of 4-aminophenyl fluorosulfonate with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl N-[4-(fluorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While "methyl N-[4-(fluorosulfonyl)phenyl]carbamate" is not directly discussed in the provided search results, some related compounds and concepts are mentioned that can help infer potential applications and characteristics.
Related Compounds and Concepts
- Methyl [4-(chlorosulfonyl)phenyl]carbamate: This compound is used as an intermediate in the synthesis of complex organic compounds. It is also studied for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic applications, including use as a precursor for drug development. Additionally, it sees use in the production of specialty chemicals and materials. Its mechanism of action involves reactivity with nucleophiles, allowing it to form covalent bonds with various nucleophilic species.
- tert-Butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate: This compound has applications as a building block in organic synthesis and as a protecting group for amines. It is also investigated for its potential biological activities, including enzyme inhibition and receptor binding, and explored for potential therapeutic applications, such as in the development of new drugs. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
- N-methyl carbamate esters: These compounds cause reversible carbamylation of acetylcholinesterase (AChE) enzyme, allowing accumulation of acetylcholine .
Potential Applications Based on Related Compounds
Given the information on related compounds, "this compound" may have similar applications:
- Organic Synthesis: It could serve as a building block in the synthesis of more complex organic molecules.
- Biological Research: It may be useful in studying biological activities, enzyme inhibition, and receptor binding.
- Drug Development: It could be explored as a precursor in the development of new drugs.
- Enzyme Inhibition: It might act as an inhibitor of enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect inhibitory potency.
Safety and Toxicity
Mechanism of Action
The mechanism of action of methyl N-[4-(fluorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Electronic Differences
The fluorosulfonyl group distinguishes methyl N-[4-(fluorosulfonyl)phenyl]carbamate from analogs with other substituents. Key comparisons include:
Methyl [4-(Trifluoromethyl)phenyl]carbamate (C₉H₈F₃NO₂)
- Substituent : Trifluoromethyl (-CF₃) at the para position.
- Molecular Weight : 219.16 g/mol .
- Properties :
- -CF₃ is moderately electron-withdrawing, enhancing lipophilicity and metabolic stability.
- Less reactive than -SO₂F, making it suitable for prolonged biological activity (e.g., agrochemicals).
Phenyl N-[4-Chloro-3-(Trifluoromethyl)phenyl]carbamate (C₁₄H₁₀ClF₃NO₂)
- Substituents : Chloro (-Cl) and -CF₃ at meta and para positions.
- Molecular Weight : 315.68 g/mol .
- Properties :
- Combined electron-withdrawing effects increase electrophilicity.
- Bulkier structure may reduce solubility compared to the fluorosulfonyl analog.
Methyl N-{4-[(Methoxycarbonyl)Aminosulfonyl]Phenyl}carbamate (C₁₀H₁₂N₂O₆S)
- Substituent: Methoxycarbonyl aminosulfonyl (-SO₂NHCO₂Me) at para position.
- Molecular Weight : 288.28 g/mol .
- Hydrolytically more stable than -SO₂F but less reactive in click chemistry.
tert-Butyl N-[4-(Fluorosulfonyloxy)Phenyl]carbamate Derivatives
- Example : C₁₇H₂₅FN₂O₇S (MW 420.46 g/mol) .
- Properties :
- Bulky tert-butyl groups increase hydrophobicity and steric hindrance.
- Fluorosulfonyloxy (-OSO₂F) may act as a leaving group in nucleophilic substitutions.
Comparative Data Table
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties | Applications/Implications |
|---|---|---|---|---|
| This compound | -SO₂F (para) | 232.07 | High reactivity (e.g., SuFEx click chemistry), strong electron-withdrawing | Drug intermediates, covalent inhibitors |
| Methyl [4-(trifluoromethyl)phenyl]carbamate | -CF₃ (para) | 219.16 | Enhanced lipophilicity, metabolic stability | Agrochemicals, CNS-targeting drugs |
| Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | -Cl (meta), -CF₃ (para) | 315.68 | Dual electron-withdrawing effects; reduced solubility | Antimicrobial agents, polymer additives |
| Methyl N-{4-[(methoxycarbonyl)aminosulfonyl]phenyl}carbamate | -SO₂NHCO₂Me (para) | 288.28 | Sulfonamide hydrogen-bonding; hydrolytic stability | Enzyme inhibitors (e.g., carbonic anhydrase) |
| tert-Butyl N-[4-(fluorosulfonyloxy)phenyl]carbamate | -OSO₂F, tert-butyl | 420.46 | Steric hindrance; potential leaving group | PROTACs, prodrugs |
Biological Activity
Methyl N-[4-(fluorosulfonyl)phenyl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a fluorosulfonyl group, which is known for its electrophilic properties, and a carbamate moiety that may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H10FNO4S, with a molecular weight of approximately 251.25 g/mol. The structural characteristics include:
- Fluorosulfonyl Group : Provides electrophilic reactivity.
- Carbamate Moiety : Enhances solubility and biological compatibility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorosulfonyl group forms strong covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism can affect various biochemical pathways depending on the target enzyme involved .
- Interaction with Biological Macromolecules : The compound has shown potential in modifying protein structures, leading to altered biological functions.
Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor for specific enzymes, particularly matrix metalloproteinases (MMPs). These enzymes play crucial roles in tissue remodeling and are implicated in various diseases, including cancer metastasis.
- Selectivity : Studies have shown that modifications at the para-position of the phenyl ring can lead to selective inhibition of MMP-2 while sparing other MMPs like MMP-9 and MMP-14 . This selectivity is critical for therapeutic applications where unwanted side effects must be minimized.
| Compound | Inhibition Constant (IC50) | Target Enzyme |
|---|---|---|
| This compound | 0.87 µM | MMP-2 |
| O-Phenyl Carbamate | 5 µM | MMP-9 |
| Urea Derivative | 40 µM | MMP-14 |
Case Studies
- Matrix Metalloproteinase Inhibition : A study demonstrated that this compound exhibited nanomolar inhibition against MMP-2, indicating its potential as a therapeutic agent in treating conditions related to excessive MMP activity .
- Pharmaceutical Development : The compound has been investigated as a lead compound for drug development due to its favorable pharmacokinetic properties and ability to penetrate biological barriers effectively.
Applications in Research and Medicine
The unique properties of this compound make it a valuable candidate in various research applications:
Q & A
Q. Methodological Approach :
- Key Reaction Steps : Start with 4-(fluorosulfonyl)aniline and methyl chloroformate under controlled pH (e.g., basic conditions using triethylamine) to facilitate carbamate formation. Monitor reaction progress via TLC or HPLC .
- Solvent and Catalyst Optimization : Use aprotic solvents (e.g., THF or DCM) to minimize hydrolysis. Catalysts like DMAP may enhance reactivity .
- Yield Improvement : Purify via column chromatography or recrystallization. Evidence from phenyl carbamate syntheses suggests yields >80% are achievable with optimized stoichiometry and temperature (0–5°C to suppress side reactions) .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Analytical Strategy :
- FT-IR : Confirm carbamate C=O stretching (~1700–1750 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) of the fluorosulfonyl group .
- NMR : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm for para-substituted phenyl) and methyl carbamate (δ 3.6–3.8 ppm for OCH₃) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₈H₇FNO₄S: 232.01) with high-resolution mass spectrometry .
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) and UV detection at ~254 nm .
What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?
Q. Advanced Structural Analysis :
- Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures. Fluorosulfonyl groups may induce twinning; screen multiple crystallization conditions .
- Data Refinement : Employ SHELXL for structure solution. Address disorder in the fluorosulfonyl group using PART/SUMP instructions in SHELX .
- Validation : Cross-check with DFT-optimized geometries (e.g., bond lengths/angles) to resolve ambiguities .
How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Q. Computational Workflow :
- Software : Use Gaussian 16 or ORCA for geometry optimization (B3LYP/6-311++G** level) .
- HOMO-LUMO Analysis : Calculate energy gaps to assess charge-transfer potential. Fluorosulfonyl groups lower LUMO, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) : Map regions prone to nucleophilic attack (e.g., carbamate carbonyl) .
How can researchers evaluate potential bioactivity, such as enzyme inhibition?
Q. Biological Screening :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with the carbamate group .
- In Vitro Assays : Test inhibition kinetics (IC₅₀) using Ellman’s method for cholinesterases. Include controls for fluorosulfonyl-mediated covalent binding .
What stability studies are critical for determining storage conditions?
Q. Stability Protocol :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. Fluorosulfonyl groups may reduce thermal stability compared to non-sulfonated analogs .
- Long-Term Storage : Store at –20°C under argon, as suggested for structurally similar carbamates .
- HPLC Monitoring : Track degradation products (e.g., hydrolysis to phenylamine derivatives) over 6–12 months .
How can side reactions during synthesis be minimized?
Q. Mitigation Strategies :
- Protection of Amine : Avoid sulfonamide byproducts by ensuring complete conversion of 4-(fluorosulfonyl)aniline before introducing methyl chloroformate .
- Low-Temperature Control : Maintain <5°C to prevent carbamate hydrolysis. Use anhydrous solvents to limit water content .
What methodologies are recommended for preliminary toxicity profiling?
Q. Toxicity Assessment :
- In Vitro : Perform MTT assays on HEK293 or HepG2 cells to determine LC₅₀. Compare to structurally related carbamates (e.g., acute oral toxicity Category 4 per CLP guidelines) .
- In Vivo : Follow OECD 423 guidelines for acute oral toxicity in rodents, focusing on neurotoxic effects linked to carbamate cholinesterase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
